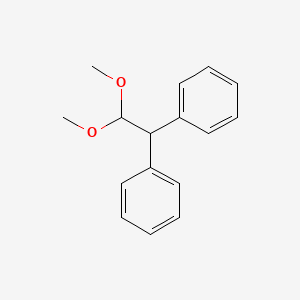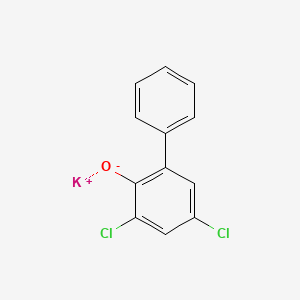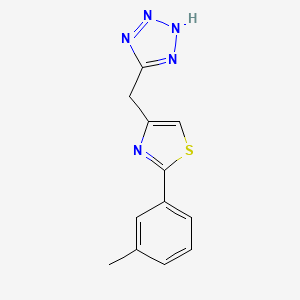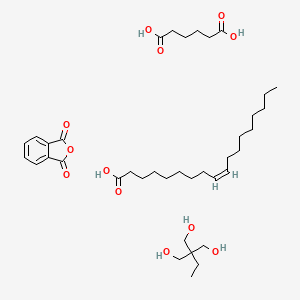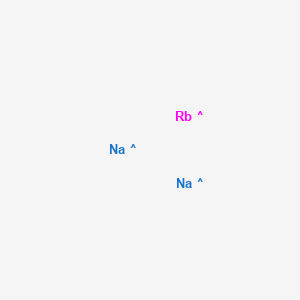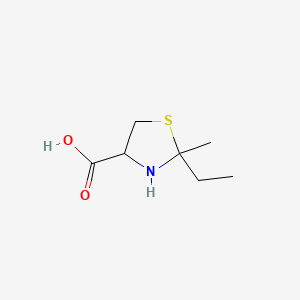
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolidinecarboxylic acid, 2-ethyl-2-methyl- typically involves the reaction between primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) under reflux conditions . The reaction proceeds through a one-pot multicomponent reaction (MCR) mechanism, resulting in the formation of the desired thiazolidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-thiazolidinecarboxylic acid, 2-ethyl-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form stable thiazolidine rings through condensation reactions with aldehydes and ketones. This bioorthogonal reaction is highly specific and occurs under physiological conditions without the need for toxic catalysts . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
L-Thiaproline: Another thiazolidine derivative with similar structural features but different functional groups.
2,2-Dimethyl-4-thiazolidinecarboxylic acid: A closely related compound with two methyl groups at the 2-position.
Uniqueness: 4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- stands out due to its unique combination of ethyl and methyl groups at the 2-position, which imparts distinct chemical properties and reactivity. This structural variation allows for specific interactions with biological targets and enhances its utility in various applications .
Propiedades
Número CAS |
56595-20-1 |
|---|---|
Fórmula molecular |
C7H13NO2S |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-3-7(2)8-5(4-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
HKDAFCRJEPXVCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NC(CS1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


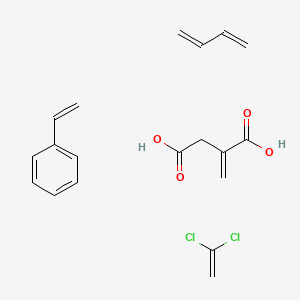

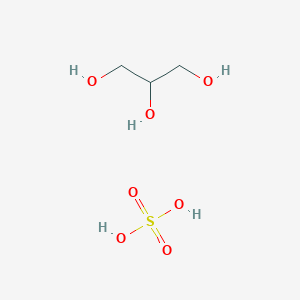

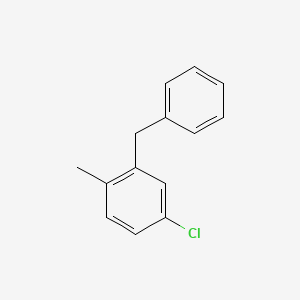

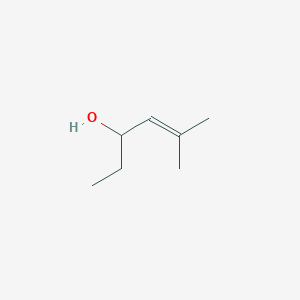
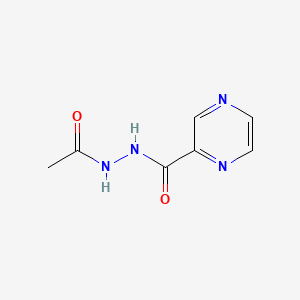
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
